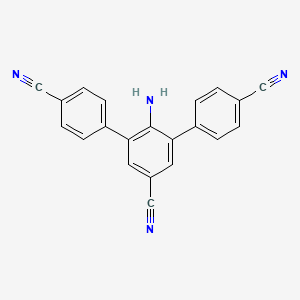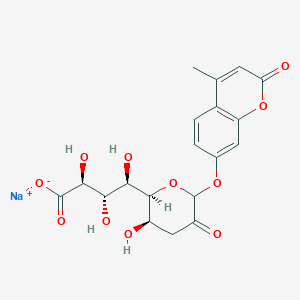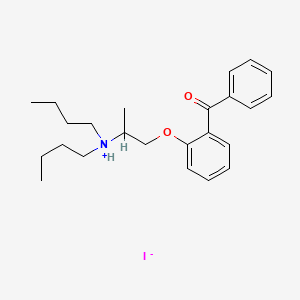
Calcium quinate gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium quinate gluconate is a compound that combines calcium, quinate, and gluconate ions. It is known for its potential applications in various fields, including medicine, chemistry, and industry. The compound is valued for its ability to provide calcium in a bioavailable form, making it useful in dietary supplements and medical treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium quinate gluconate can be synthesized through the reaction of gluconic acid-delta-lactone with calcium carbonate at elevated temperatures. The reaction typically occurs at temperatures between 80-90°C, resulting in an aqueous solution of calcium gluconate. The solution is then treated with activated carbon, filtered, and crystallized to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves the fermentation of glucose using specific microorganisms. The fermentation process produces gluconic acid, which is then reacted with calcium carbonate to form calcium gluconate. The product is purified through crystallization and drying processes to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium quinate gluconate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
Calcium quinate gluconate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and calcium signaling pathways.
Mécanisme D'action
The mechanism of action of calcium quinate gluconate involves the release of calcium ions, which play a crucial role in various physiological processes. Calcium ions are essential for the functional integrity of the nervous, muscular, and skeletal systems. They regulate cardiac function, renal function, respiration, blood coagulation, and cell membrane permeability . The compound’s effects are mediated through its interaction with calcium channels and receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium gluconate: A closely related compound used for similar applications, such as treating calcium deficiencies and as a dietary supplement.
Calcium borogluconate: Commonly used in veterinary medicine due to its higher solubility.
Calcium carbonate: Widely used as a calcium supplement and antacid.
Uniqueness
Calcium quinate gluconate is unique due to its combination of quinate and gluconate ions, which may enhance its bioavailability and efficacy compared to other calcium compounds. Its specific molecular structure allows for targeted applications in both medical and industrial fields.
Propriétés
Numéro CAS |
12261-92-6 |
|---|---|
Formule moléculaire |
C13H22CaO13 |
Poids moléculaire |
426.38 g/mol |
Nom IUPAC |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H12O6.C6H12O7.Ca/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,8-10,13H,1-2H2,(H,11,12);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5?,7?;2-,3-,4+,5-;/m11./s1 |
Clé InChI |
WMTXJJATAGXRNR-IMFKWKESSA-L |
SMILES isomérique |
C1[C@H](C([C@@H](CC1(C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
SMILES canonique |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


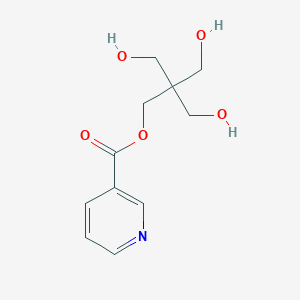


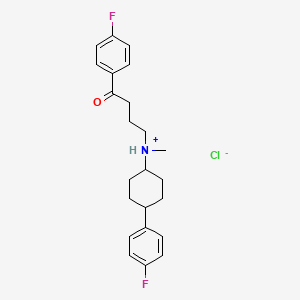

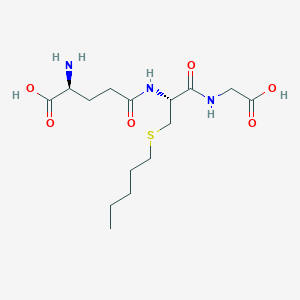
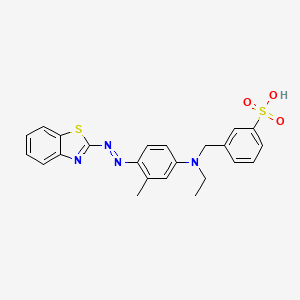
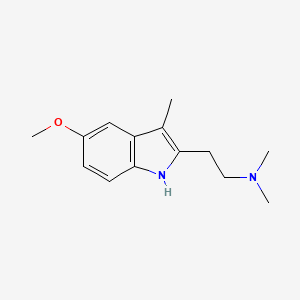
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
